molecular formula C15H10O6 B191517 6-Hydroxygenistein CAS No. 13539-26-9

6-Hydroxygenistein

Cat. No. B191517
CAS RN: 13539-26-9
M. Wt: 286.24 g/mol
InChI Key: HDXSEWOOSVMREY-UHFFFAOYSA-N
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Description

6-Hydroxygenistein (6-OHG) is a derivative of Genistein, which is the simplest isoflavonoid compound of the Leguminosae . It has three consecutive hydrogen groups in the A ring . It exhibits a wide range of biological activities, such as antioxidant , anti-cancer , and antimicrobial activity .


Synthesis Analysis

A convergent synthesis route of 6-hydroxygenistein (6-OHG) was reported, starting from cheap and readily available biochanin A, via methylation, bromination, methoxylation, and demethylation . The structure of the products was confirmed by MS, IR, 1H NMR, and 13C NMR analysis .


Chemical Reactions Analysis

The antiradical activity of 6-OHG was determined using six different methods, namely, DPPH assay, ABTS assay, nitric oxide assay, superoxide assay, reducing power assay, and phosphomolybdenum assay using ascorbic acid (V C) as a positive control . The results show that 6-OHG possesses similar or greater antiradical activity than V C .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of 6-Hydroxygenistein were not found, it’s known that Genistein, from which 6-Hydroxygenistein is derived, has some drawbacks such as low fat solubility, low water solubility , and low bioavailability .

Scientific Research Applications

Antioxidant Properties

  • 6-Hydroxygenistein (6-OHG) demonstrates significant antiradical activity, potentially exceeding that of ascorbic acid, making it a promising antioxidant agent. This was evidenced through various assays, including DPPH, ABTS, and superoxide assays (Shao et al., 2020).

Bioactivity and Production

  • Ortho-hydroxygenistein, including 6-OHG, is not commonly found in plants but is isolated from fermented soybean foods or microbial fermentation broth. Recent advances in genetic engineering have enabled the production of 6-OHG by genetically modified microorganisms, opening avenues for further bioactivity investigation and industrial applications (Chang, 2014).

Genotoxic and Cytotoxic Potential

  • The oxidative metabolism of genistein, producing 6-OHG, can impact genotoxic potential. For instance, 6-OHG exhibited weaker toxic effects than genistein in human colon carcinoma cells, which might be due to its decreased cellular uptake (Schroeter et al., 2018).

Role in Fermented Soybean Products

  • In fermented Japanese soybean products, 6-OHG, identified as a potent antioxidative substance, may contribute to protection against oxidative deterioration during processing (Esaki et al., 1999).

Enzymatic Synthesis

  • Cytochrome P450 BM3 variants can be engineered to improve the regioselectivity of hydroxygenisteins, including 6-OHG, for potential industrial applications (Hong & Kong, 2020).

Melanogenesis Inhibition

  • 6-OHG is identified as a potent melanogenesis inhibitor, showing significant inhibitory effects on tyrosinase activity and melanogenesis in melanoma cells, suggesting its potential in skin-related applications (Ding et al., 2015).

Enhanced Production Strategies

  • Techniques like periodic hydrogen peroxide-shocking have been explored to increase the production of 3'-hydroxygenistein in engineered strains of Pichia pastoris, indicating scalable production methods for industrial use (Wang et al., 2016).

Future Directions

Given the promising antioxidant activity of 6-Hydroxygenistein, future research could focus on improving the synthesis process to increase yield and reduce complexity . Additionally, further investigations into its bioactivity and potential therapeutic applications could be beneficial .

properties

IUPAC Name

5,6,7-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-11-5-10(17)14(19)15(20)12(11)13(9)18/h1-6,16-17,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXSEWOOSVMREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60421838
Record name 6-Hydroxygenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60421838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxygenistein

CAS RN

13539-26-9
Record name 3-(4-Hydroxyphenyl)-5,6,7-tris(oxidanyl)chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxygenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60421838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-HYDROXYPHENYL)-5,6,7-TRIS(OXIDANYL)CHROMEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DY8E2NQ8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
J Shao, T Zhao, HP Ma, ZP Jia, LL Jing - Chemistry of Natural Compounds, 2020 - Springer
A convergent synthesis route of 6-hydroxygenistein (6-OHG) was reported, starting from cheap and readily available biochanin A, via methylation, bromination, methoxylation, and …
Number of citations: 6 link.springer.com
TS Chang - International Journal of Molecular Sciences, 2014 - mdpi.com
Daidzein and genistein are two major components of soy isoflavones. They exist abundantly in plants and possess multiple bioactivities. In contrast, ortho-hydroxydaidzein (OHD) and …
Number of citations: 58 www.mdpi.com
D Yuan, YY Xie, X Bai, X Wu, JY Yang… - Journal of Asian natural …, 2009 - Taylor & Francis
… Hence, compound 2 was assigned as 6-hydroxygenistein-7-O-β-d-glucoside, which was … Hence, compound 11 was confirmed as 6-hydroxygenistein-6,7-di-O-β-d-glucoside. Although it …
Number of citations: 40 www.tandfonline.com
MZ Rahman, MS Rahman, A Kaisar, A Hossain… - Turk J Pharm …, 2010 - cms.turkjps.org
… of alpinum isoflavone (4) and first isolation of 6-hydroxygenistein (5), 3fi,28-dihydroxyolean-… -8-prenyl isoflavone alpinum isoflavone and 6hydroxygenistein , exhibited high antioxidant …
Number of citations: 29 cms.turkjps.org
K Hirayama, Y Matsuzuka, T Kamiya… - Bioscience and …, 2011 - jstage.jst.go.jp
… Mouse small intestinal enzymes did not metabolize 6-hydroxygenistein 6,7-di-O-glucoside. Isoflavone aglycones as well as 6-hydroxygenistein 6,7-di-O-glucoside were highly …
Number of citations: 18 www.jstage.jst.go.jp
KR Markham, TJ Mabry, TW Swift III - Phytochemistry, 1968 - Elsevier
… Calycosin and 6-hydroxygenistein are of interest biosynthetically since they are both probably the previously unencountered precursors of several well-known naturally occurring …
Number of citations: 40 www.sciencedirect.com
MZ Rahman, SJ Sultana, CF Faruquee… - Saudi pharmaceutical …, 2007 - academia.edu
… We, herein, report the isolation of alpinum isoflavone (1), 6-hydroxygenistein (2), 3β,28-dihydroxyolean-12-ene (3), epilupeol (4) and stigmasterol (5) from a methanol extract of E. …
Number of citations: 40 www.academia.edu
R Tsuchihashi, M Kodera, S Sakamoto… - Journal of natural …, 2009 - Springer
… These metabolites were identified as 6-hydroxygenistein and 6-hydroxybiochanin A, respectively. The glycosides 1, 1a and 2 did not show any hepatoprotective activity, whereas …
Number of citations: 49 link.springer.com
Y Niiho, Y Nakajima, T Yamazaki, M Okamoto… - Journal of natural …, 2010 - Springer
… A good yield of a new isoflavone glycoside was obtained from some specimens of Puerariae Thomsonii Flos; the structure was determined to be 6-hydroxygenistein 6,7-di-O-glucoside. …
Number of citations: 41 link.springer.com
S Djeddi, A Karioti, E Yannakopoulou… - Records of Natural …, 2013 - acgpubs.org
… It was found that the isoflavones genistein 1, 6-hydroxygenistein 2, 3'-Omethylorobol 3, pratensein 4, biochanin A 8, the flavones 6-hydroxyapigenin 7 and luteolin 5, the flavonol …
Number of citations: 33 www.acgpubs.org

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